2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride 2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17750889
InChI: InChI=1S/C7H9N3O.ClH/c11-7-4-6-5(9-10-7)2-1-3-8-6;/h4,8H,1-3H2,(H,10,11);1H
SMILES:
Molecular Formula: C7H10ClN3O
Molecular Weight: 187.63 g/mol

2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride

CAS No.:

Cat. No.: VC17750889

Molecular Formula: C7H10ClN3O

Molecular Weight: 187.63 g/mol

* For research use only. Not for human or veterinary use.

2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride -

Specification

Molecular Formula C7H10ClN3O
Molecular Weight 187.63 g/mol
IUPAC Name 5,6,7,8-tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one;hydrochloride
Standard InChI InChI=1S/C7H9N3O.ClH/c11-7-4-6-5(9-10-7)2-1-3-8-6;/h4,8H,1-3H2,(H,10,11);1H
Standard InChI Key WXYFSXOFHNUEJK-UHFFFAOYSA-N
Canonical SMILES C1CC2=NNC(=O)C=C2NC1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fully saturated pyrido[3,2-c]pyridazine core, with a pyridine ring fused to a pyridazinone moiety at positions 3 and 2, respectively. Protonation at the pyridazinone oxygen and subsequent hydrochloride salt formation enhances aqueous solubility compared to the free base. X-ray crystallography of analogous pyridazinones reveals chair-like conformations in the saturated rings, which may influence receptor binding .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₀ClN₃O
Molecular Weight187.63 g/mol
IUPAC Name5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one hydrochloride
SolubilitySoluble in polar aprotic solvents (DMF, DMSO), moderately soluble in water

Synthetic Methodologies

Cyclization Strategies

Primary synthesis routes involve cyclocondensation of β-enamino diketones with hydrazine derivatives under refluxing ethanol/methanol. A representative protocol includes:

  • Precursor Preparation: Reacting 3-aminopyridine with ethyl acetoacetate yields β-enamino diketone intermediates.

  • Hydrazine Cyclization: Treatment with hydrazine monohydrate at 80°C induces ring closure via nucleophilic attack at the carbonyl groups.

  • Salt Formation: HCl gas bubbling through the reaction mixture precipitates the hydrochloride salt (72–85% yield).

Comparative studies on pyrido[2,3-d]pyridazine derivatives demonstrate that electron-donating substituents on aromatic precursors reduce reaction rates, necessitating extended reflux durations (16 vs. 6 hours for electron-withdrawing groups) .

Biological Activities and Mechanisms

Anticancer Profiling

In vitro screens using MCF-7 breast cancer cells show 40% viability reduction at 50 µM after 48 hours. Mechanistic studies are lacking, but related pyridazinones inhibit topoisomerase IIα via intercalation, as evidenced by comet assay DNA fragmentation patterns .

Table 2: Comparative Bioactivity of Pyridazinone Derivatives

Compound ClassIC₅₀ (COX-1)IC₅₀ (COX-2)Anticancer Activity (MCF-7)
Pyrido[3,2-c]pyridazinoneN/AN/A40% inhibition at 50 µM
Pyrido[2,3-d]pyridazine1.8 µM2.1 µMNot tested
6-Phenylpyridazinone0.6 µM*0.9 µM*62% inhibition at 25 µM
*PDE-III inhibition data

Pharmacological Applications

Cardiovascular Therapeutics

While direct evidence is absent for the title compound, structurally similar 3(2H)-pyridazinones demonstrate potent phosphodiesterase III (PDE-III) inhibition (e.g., CI-930, ED₅₀ = 0.6 µM), enhancing cardiac contractility via cAMP accumulation . Molecular modeling suggests the pyridazinone core chelates Mg²⁺ ions in PDE-III’s catalytic site, a mechanism potentially conserved across analogs .

Anti-inflammatory Agents

The pyrido[2,3-d]pyridazine-2,8-dione derivative 7c exhibits dual COX-1/COX-2 inhibition (82% edema reduction) . Although untested, the title compound’s fused ring system may similarly accommodate cyclooxygenase active sites, warranting isoform selectivity studies.

Research Challenges and Future Directions

Metabolic Stability

Pyridazinones generally suffer from rapid hepatic clearance due to cytochrome P450 3A4-mediated oxidation. Deuterium incorporation at vulnerable C-H positions (e.g., C₅ and C₈) could prolong half-life, as demonstrated in indenopyridazinone analogs .

Targeted Drug Delivery

Nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA) carriers improved the bioavailability of MCI-154 (a pyridazinone cardiotonic) by 3.2-fold in rat models . Similar strategies may enhance the therapeutic index of the title compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator